2,4-Diethoxypyridine
Overview
Description
2,4-Diethoxypyridine is an organic compound belonging to the pyridine family, characterized by the presence of two ethoxy groups attached to the 2nd and 4th positions of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diethoxypyridine typically involves the ethoxylation of pyridine derivatives. One common method includes the reaction of pyridine with ethyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under reflux conditions to ensure complete substitution at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as palladium on carbon can also enhance the efficiency of the ethoxylation process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diethoxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as sodium methoxide or potassium cyanide can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Diethoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry and can form complexes with metal ions.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Diethoxypyridine largely depends on its role in specific reactions. As a ligand, it can coordinate with metal ions, influencing the reactivity and stability of the resulting complexes. In substitution reactions, the ethoxy groups can be displaced by nucleophiles, leading to the formation of new compounds with different properties.
Comparison with Similar Compounds
2,4-Dimethoxypyridine: Similar in structure but with methoxy groups instead of ethoxy groups.
2,4-Dihydroxypyridine: Contains hydroxyl groups, leading to different reactivity and applications.
2,4-Diaminopyrimidine: Features amino groups, making it useful in different chemical and biological contexts.
Uniqueness: 2,4-Diethoxypyridine is unique due to the presence of ethoxy groups, which provide distinct steric and electronic effects compared to other substituents. This uniqueness makes it valuable in specific synthetic applications where these effects are desirable.
Properties
IUPAC Name |
2,4-diethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-11-8-5-6-10-9(7-8)12-4-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULQHNTZEYOBBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596051 | |
Record name | 2,4-Diethoxypyridinato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52311-30-5 | |
Record name | 2,4-Diethoxypyridinato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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